

Application Note: HPLC Analysis of Drofenine Hydrochloride

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Compound of Interest

Compound Name: *Drofenine*

Cat. No.: *B1670948*

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Introduction **Drofenine** hydrochloride is an antimuscarinic, antispasmodic agent used for the relaxation of smooth muscles. Its chemical name is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride[1]. Accurate and reliable quantification of **Drofenine** hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note presents a robust and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Drofenine** hydrochloride.

Principle of the Method The method employs reverse-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a buffered mixture of an organic solvent (acetonitrile) and water, which allows for the effective separation of the relatively non-polar **Drofenine** from polar and non-polar impurities. Detection is achieved using a UV detector, leveraging the chromophore (phenyl group) present in the **Drofenine** molecule.

Experimental Protocols

Materials and Reagents

- **Drofenine** Hydrochloride Reference Standard: USP or equivalent grade.
- Acetonitrile: HPLC grade.
- Water: HPLC grade or Milli-Q equivalent.

- Phosphoric Acid (H₃PO₄): Analytical reagent grade.
- Methanol: HPLC grade (for sample preparation).
- Filters: 0.45 µm membrane filters for mobile phase and sample filtration.

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Analytical balance.
- Sonicator.
- pH meter.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are based on established methods for similar compounds and should be optimized as needed.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (60:40 v/v), adjusted to pH 3.0 with Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temp.	30°C
Detection	UV at 220 nm
Run Time	10 minutes

Note: The detection wavelength of 220 nm is proposed based on the presence of the phenyl chromophore. The optimal wavelength should be confirmed by scanning a standard solution of **Drofenine** HCl from 200-400 nm to determine the absorbance maximum (λ_{max}).

Preparation of Solutions

1.4.1 Mobile Phase Preparation (1 L)

- Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
- Add 400 mL of HPLC-grade water.
- Mix thoroughly.
- Adjust the pH of the solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while stirring.
- Filter the mobile phase through a 0.45 μm membrane filter.
- Degas the mobile phase for 15 minutes in a sonicator before use.

1.4.2 Standard Stock Solution (100 $\mu\text{g/mL}$)

- Accurately weigh approximately 10 mg of the **Drofenine** hydrochloride reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10 minutes or until completely dissolved.
- Allow the solution to cool to room temperature.
- Make up the volume to 100 mL with methanol and mix well.

1.4.3 Sample Solution (from bulk drug)

- Prepare a sample solution from the bulk drug substance using the same procedure and concentration as the Standard Stock Solution (1.4.2).

System Suitability

Before starting the analysis, the system suitability must be verified.

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the Standard Stock Solution (100 µg/mL) six times.
- Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are listed in the table below.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas	$\leq 2.0\%$

Method Validation Summary

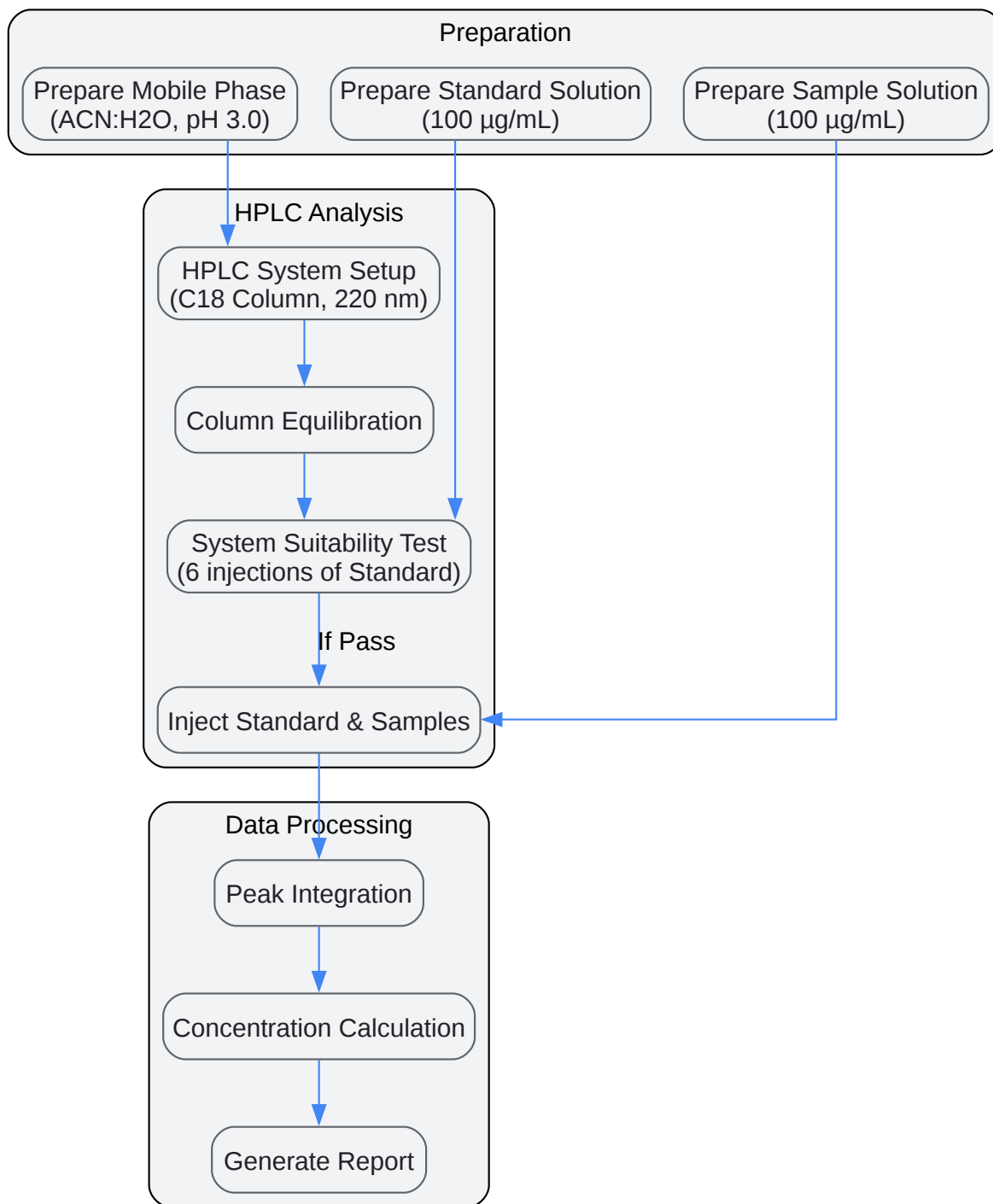
The described HPLC method should be validated according to ICH guidelines. The following table summarizes the typical performance characteristics expected from this method. Note: This data is illustrative and must be confirmed during formal method validation.

Parameter	Typical Result
Linearity Range	10 - 150 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Precision (% RSD)	
- Intraday (n=6)	< 2.0%
- Interday (n=6)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL
Robustness	No significant impact from minor changes in pH, mobile phase composition, or flow rate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for the HPLC determination of **Drofenine** hydrochloride.



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Figure 1. HPLC analysis workflow for **Drofenine HCl**.

Signaling Pathway (Placeholder)

Drofenine hydrochloride acts as an antimuscarinic agent, blocking muscarinic receptors. A detailed signaling pathway diagram is beyond the scope of this analytical method note.

Conclusion The RP-HPLC method described provides a straightforward and reliable approach for the quantitative analysis of **Drofenine** hydrochloride. The method is simple, precise, and suitable for routine quality control testing of both bulk drug substance and finished pharmaceutical products. Validation of this method should be performed as per regulatory requirements to ensure its suitability for the intended application.

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References

- 1. tsijournals.com [tsijournals.com]
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